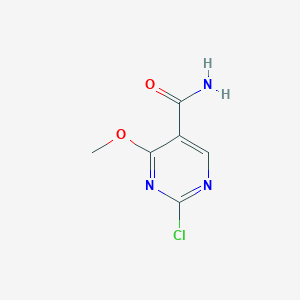

2-Chloro-4-methoxypyrimidine-5-carboxamide

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and materials science. Its prevalence in nature is highlighted by its presence in the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. This inherent biological relevance has spurred extensive research into the synthesis and application of pyrimidine derivatives.

In the realm of medicine, these compounds exhibit a broad spectrum of pharmacological activities. nih.gov Their diverse therapeutic potential includes applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. sigmaaldrich.com The structural versatility of the pyrimidine scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules to target specific enzymes or receptors. nih.gov This adaptability has led to the development of numerous clinically approved drugs containing a pyrimidine core.

Beyond pharmaceuticals, pyrimidine derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, and have applications in materials science as components of functional dyes and other advanced materials. The continuous exploration of novel synthetic routes to functionalized pyrimidines remains a vibrant area of chemical research, promising new discoveries and applications.

Role of Pyrimidine-5-Carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery

Within the broad family of pyrimidine derivatives, the pyrimidine-5-carboxamide scaffold has emerged as a particularly valuable pharmacophore in drug discovery. The carboxamide group at the 5-position can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. scbt.com This has led to the development of potent and selective inhibitors for various enzymes and receptors implicated in disease.

Recent research has highlighted the potential of pyrimidine-5-carboxamide derivatives as inhibitors of several key therapeutic targets. For instance, they have been investigated as salt-inducible kinase (SIK) inhibitors, which play a role in regulating the inflammatory response, suggesting potential applications in treating inflammatory bowel disease. nih.gov Furthermore, novel pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to metabolic diseases such as type 2 diabetes and obesity. scbt.com The ability to systematically modify the pyrimidine-5-carboxamide scaffold allows for the optimization of drug-like properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov

Overview of 2-Chloro-4-methoxypyrimidine-5-carboxamide as a Representative and Key Pyrimidine Derivative

While extensive research has been conducted on various pyrimidine-5-carboxamide derivatives, specific public-domain research findings on this compound are limited. However, its structure suggests its role as a key intermediate in the synthesis of more complex molecules. The chloro and methoxy (B1213986) groups at positions 2 and 4, respectively, offer sites for further chemical modification, making it a valuable building block for creating diverse chemical libraries for drug screening.

The precursor molecule, 2-Chloro-4-methoxypyrimidine, is a known chemical entity with established properties. The synthesis of this precursor is well-documented, often involving the reaction of 2,4-dichloropyrimidine (B19661) with sodium methoxide (B1231860).

Table 1: Physicochemical Properties of 2-Chloro-4-methoxypyrimidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅ClN₂O | sigmaaldrich.comscbt.comnih.gov |

| Molecular Weight | 144.56 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 22536-63-6 | sigmaaldrich.comscbt.comnih.gov |

| Melting Point | 54-57 °C | sigmaaldrich.com |

| Appearance | White to yellow crystalline powder | |

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-chloro-4-methoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5-3(4(8)11)2-9-6(7)10-5/h2H,1H3,(H2,8,11) |

InChI Key |

ITRIDLZZZKFIMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Methoxypyrimidine 5 Carboxamide and Its Analogues

Strategic Approaches to the Pyrimidine (B1678525) Core Synthesis

The formation of the central pyrimidine scaffold is achievable through several established and modern synthetic routes, including classical cyclization reactions, efficient multi-component strategies, and advanced annulation techniques.

Cyclization and Cyclocondensation Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring often involves the cyclocondensation of a three-carbon precursor with a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as an amidine or urea (B33335). organic-chemistry.orgyoutube.com These reactions are fundamental in heterocyclic chemistry for creating substituted azines. nih.gov A common approach involves the reaction between a β-keto ester and an amidine, which can be promoted by ultrasound irradiation to produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

De novo synthesis of pyrimidines can be achieved by cyclizing smaller chemical fragments. nih.gov For instance, pyrimidine derivatives can be synthesized from the reaction of ethyl cyanoacetate (B8463686) and benzaldehyde (B42025) with ammonium (B1175870) acetate. growingscience.com In a method analogous to the synthesis of 2-amino-4,6-dimethoxypyrimidine, a plausible route to the core of the target molecule could involve the condensation of a malonate derivative with a guanidine (B92328) salt in the presence of a base like sodium methoxide (B1231860). google.com Subsequent functionalization would be required to introduce the chloro, methoxy (B1213986), and carboxamide groups at the appropriate positions.

Multi-Component Reactions (e.g., Biginelli Synthesis) for Pyrimidine Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidines in a single step, which aligns with the principles of green chemistry by reducing waste and improving atom economy. acs.orgnih.gov These reactions allow for significant molecular diversity by simply varying the initial reactants. mdpi.com

The Biginelli reaction, a classic three-component reaction, typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.comnih.govnih.gov To obtain a pyrimidine-5-carboxamide scaffold directly, the reaction can be modified to use a 3-ketoamide as the dicarbonyl component. researchgate.net For instance, a four-component modified Biginelli reaction has been developed using an aldehyde, acetylacetone, thiourea, and dimethyl sulfate (B86663) to construct a 5-acetyl-2-methylthio dihydropyrimidine (B8664642) system, which serves as an intermediate for further functionalization. nih.gov

Modern variations of pyrimidine synthesis via MCRs include iridium-catalyzed processes that combine amidines with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to yield highly substituted pyrimidines. acs.orgmdpi.com Another approach involves the ferric chloride-catalyzed three-component reaction of aldehydes, alkynes, and an amine source to produce pyrimidine derivatives in good yields. researchgate.net Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are also accessible through MCRs, often involving the reaction of 6-aminouracil, an aldehyde, and a methylene-active compound. nih.govbenthamdirect.combohrium.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Modified Biginelli | Aldehyde, 3-Ketoamide, Urea/Thiourea | Chloroacetic acid, solvent-free | Dihydropyrimidine-5-carboxamides | researchgate.net |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN5P–Ir–pincer complex | Unsymmetrically substituted pyrimidines | acs.orgmdpi.com |

| Ferric Chloride-Catalyzed MCR | Aldehyde, Alkyne, Indazole/Triazole | FeCl₃ | Pyrimidine derivatives | researchgate.net |

| Four-Component MCR | Aromatic aldehyde, Acetyl acetone, Thiourea, Dimethyl sulphate | Ethanol, reflux | 5-acetyl 2-methylthio dihydropyrimidine | nih.gov |

Annulation Strategies in Pyrimidine Synthesis

Annulation reactions provide another powerful method for constructing the pyrimidine ring. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This process involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form the pyrimidine scaffold. acs.org Similarly, an oxidative [3+2+1] three-component annulation using amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source has been shown to be an effective and eco-friendly method for synthesizing pyrimidine derivatives. organic-chemistry.org These strategies represent modern advancements that allow for the direct construction of the pyrimidine ring from readily available starting materials. Annulation is also a key strategy in forming fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are synthesized from the fusion of pyridine (B92270) and pyrimidine rings. benthamdirect.com

Derivatization and Functionalization of the Pyrimidine Ring

Once the pyrimidine core is synthesized, further modifications are necessary to arrive at 2-chloro-4-methoxypyrimidine-5-carboxamide. Key steps involve reactions at the 2- and 4-positions of the pyrimidine ring.

Nucleophilic Substitution Reactions at the 2-Chloro Position

The 2-chloro substituent on a pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.gov This makes the 2-chloro position an excellent site for introducing a wide variety of functional groups.

The regioselectivity of SNAr reactions on pyrimidines bearing multiple leaving groups, such as 2,4-dichloropyrimidine (B19661), is highly dependent on the nature of the nucleophile. wuxiapptec.com For instance, in reactions with 2-MeSO₂-4-chloropyrimidine, amines selectively substitute at the C-4 position, whereas alkoxides attack the C-2 position. wuxiapptec.com This selectivity is often governed by factors like hydrogen bonding between the nucleophile and substituents on the pyrimidine ring. wuxiapptec.com

In the context of synthesizing analogues of this compound, the 2-chloro group can be displaced by various nucleophiles. For example, reaction with different amines can lead to a library of 2-amino-4-methoxypyrimidine-5-carboxamide derivatives. nih.gov Similarly, reactions with alcohols or thiols can introduce alkoxy or thioether moieties at the 2-position, respectively. uni-saarland.de

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-bromo-2,4-dichloropyrimidine | Butylamine | Excess amine | 5-bromo-N2,N4-dibutylpyrimidine-2,4-diamine | uni-saarland.de |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | - | 2-Alkoxy-4-chloropyrimidine | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Amines | - | 4-Amino-2-MeSO₂-pyrimidine | wuxiapptec.com |

| 2-Chloropyridine derivatives | Glutathione (B108866) | Microsomal glutathione S-transferase 1 | Glutathione conjugates | nih.gov |

Modification and Transformations at the 4-Methoxy Position

The 4-methoxy group on the pyrimidine ring can also be modified, although it is generally less reactive to nucleophilic substitution than a chloro group. Nevertheless, under certain conditions, it can be displaced or transformed. For example, 4-methoxy-5-nitropyrimidine (B8763125) has been shown to react with hydrazine, leading to the displacement of the methoxy group to form 4-hydrazino-5-nitropyrimidine, which then undergoes a ring transformation. rsc.org

Formation and Modification of the Carboxamide Moiety at Position 5

The carboxamide group at the 5-position of the pyrimidine ring is a key functional group that can be introduced and modified through several synthetic strategies. These methods provide access to this compound and a diverse range of its analogues.

Conversion from Ester Precursors (e.g., Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate)

A primary and straightforward method for the synthesis of this compound involves the ammonolysis of an ester precursor, such as ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate. This reaction entails the treatment of the ester with a source of ammonia (B1221849). Typically, this is achieved by using aqueous ammonia or a solution of ammonia in an alcohol like methanol. The reaction can often proceed at ambient temperature, although gentle heating may be employed to increase the reaction rate. To prevent the escape of ammonia gas and maintain its concentration, the reaction is frequently conducted in a sealed vessel. This conversion represents a direct and efficient pathway to the target primary carboxamide.

Amidation Reactions

Amidation reactions are fundamental in generating a wide array of N-substituted analogues of this compound. These reactions can be performed starting from the corresponding carboxylic acid, 2-chloro-4-methoxypyrimidine-5-carboxylic acid, or directly from the ester.

When utilizing the carboxylic acid, the use of peptide coupling agents is a common strategy to facilitate the formation of the amide bond. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct.

Direct amidation of the ester with various primary or secondary amines can also be accomplished, sometimes requiring elevated temperatures to proceed efficiently. This method is particularly useful for creating a library of diverse amide derivatives from a single, common intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Pyrimidine Diversification

The chlorine atom at the C2 position of this compound acts as a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki coupling reaction facilitates the formation of carbon-carbon bonds by reacting the 2-chloropyrimidine (B141910) with a boronic acid or a boronate ester. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This method allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. This reaction couples the 2-chloropyrimidine with an amine, providing access to a range of 2-amino-substituted pyrimidine derivatives.

These cross-coupling reactions are highly valued for their broad substrate scope and tolerance of various functional groups, making them essential tools for the late-stage functionalization of the pyrimidine core.

Reductive Transformations of Pyrimidine-5-carboxamide Derivatives

Reductive transformations of pyrimidine-5-carboxamide derivatives can be used to modify the carboxamide functionality or other substituents on the pyrimidine ring.

A key reductive process is the reduction of the C5-carboxamide group to an aminomethyl group. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This transformation provides access to (2-chloro-4-methoxypyrimidin-5-yl)methanamine.

Another significant reductive transformation is the dehalogenation of the C2-chloro substituent. This is typically accomplished through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This selectively removes the chlorine atom to yield 4-methoxypyrimidine-5-carboxamide.

Oxidative Transformations of Pyrimidine-5-carboxamide Derivatives

While less common, oxidative transformations can also be applied to pyrimidine-5-carboxamide derivatives.

One potential transformation is the oxidative demethylation of the C4-methoxy group to a hydroxyl group, which would yield 2-chloro-4-hydroxy-pyrimidine-5-carboxamide. This can be a challenging transformation and may require harsh reaction conditions.

Another possibility is the oxidation of the pyrimidine ring nitrogen atoms to form N-oxides. This can be attempted using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this reaction would be influenced by the electronic nature of the substituents on the pyrimidine ring.

Optimization of Synthetic Routes for this compound

The optimization of synthetic routes for this compound is crucial for improving efficiency and scalability. A common and practical starting material for this synthesis is ethyl 2,4-dichloro-5-pyrimidinecarboxylate.

A key aspect of optimization lies in the selective nucleophilic substitution of the chlorine atoms at the C2 and C4 positions. The C4 position is more reactive towards nucleophiles than the C2 position. This reactivity difference is exploited by treating the dichloropyrimidine starting material with sodium methoxide at controlled low temperatures. This allows for the selective introduction of the methoxy group at the C4 position, affording ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate. Careful control of the reaction conditions is essential to minimize the formation of byproducts.

Table of Synthetic Reactions

| Reaction Type | Starting Material | Reagents | Product |

| Ammonolysis | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | NH₃ in MeOH | This compound |

| Amidation | 2-Chloro-4-methoxypyrimidine-5-carboxylic acid | R¹R²NH, EDC, HOBt | N-substituted 2-chloro-4-methoxypyrimidine-5-carboxamides |

| Suzuki Coupling | This compound | Ar-B(OH)₂, Pd(PPh₃)₄, Base | 2-Aryl-4-methoxypyrimidine-5-carboxamides |

| Buchwald-Hartwig Amination | This compound | R¹R²NH, Pd catalyst, Ligand, Base | 2-(Substituted amino)-4-methoxypyrimidine-5-carboxamides |

| Reduction (Carboxamide) | This compound | LiAlH₄ | (2-Chloro-4-methoxypyrimidin-5-yl)methanamine |

| Reduction (Dehalogenation) | This compound | H₂, Pd/C | 4-Methoxypyrimidine-5-carboxamide |

Catalyst Screening and Solvent Effects on Reaction Efficiency and Selectivity

The synthesis of pyrimidine derivatives, including this compound, is often achieved through multi-step sequences where the choice of catalyst and solvent plays a pivotal role in dictating the reaction's outcome. While specific data for the direct catalytic synthesis of this compound is not extensively documented in publicly available literature, general principles from related pyrimidine syntheses can be applied.

The final step in the synthesis of this compound would typically involve the amidation of a precursor, such as a corresponding ester (e.g., ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate). This transformation can be influenced by various catalysts. For instance, direct amidation reactions of carboxylic acids and esters can be facilitated by boronic acid derivatives or transition metal catalysts like those based on nickel or zirconium. mdpi.com The choice of catalyst can significantly impact the reaction rate and the ability to use milder reaction conditions, which is crucial for preserving the sensitive functional groups on the pyrimidine ring.

Solvent selection is equally critical. Solvents not only dissolve the reactants but also influence the reaction's kinetics and selectivity. For nucleophilic aromatic substitution (SNAr) reactions, which are common in pyrimidine chemistry, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed to facilitate the reaction. researchgate.netnih.gov For instance, in the synthesis of related pyrimidine-5-carboxamides, DMF has been used as a solvent for the reflux of an acid chloride with an amine to yield the desired amide. nih.gov The use of solvent-free conditions, heating the reactants in the presence of a catalyst like ammonium chloride, has also been reported for the one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides, offering an eco-friendly alternative. ias.ac.in

The following table, based on general findings for pyrimidine synthesis, illustrates the potential impact of different catalysts and solvents on reaction efficiency.

Table 1: Illustrative Catalyst and Solvent Effects on Pyrimidine Synthesis

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Outcome |

| Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | Good yields in Suzuki coupling of chloropyrimidines. mdpi.com |

| Ammonium Chloride | Solvent-free | 110 | Good yields for one-pot synthesis of pyrimidine-5-carboxamides. ias.ac.in |

| Thionyl Chloride | Toluene | Reflux | Effective for converting carboxylic acids to acid chlorides for subsequent amidation. |

| Trifluoroacetic Acid | Dichloromethane | Room Temp. | Used for deprotection steps in multi-step syntheses. nih.gov |

This table is a generalized representation based on analogous pyrimidine syntheses and is intended to illustrate potential conditions.

Regioselectivity Control in Substitution Reactions

In the synthesis of polysubstituted pyrimidines, controlling the position of incoming substituents (regioselectivity) is a significant challenge. For precursors to this compound, such as 2,4-dichloropyrimidine-5-carboxamide, the two chlorine atoms at the C2 and C4 positions exhibit different reactivities towards nucleophiles.

Generally, in SNAr reactions of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position (like a carboxamide group), substitution preferentially occurs at the C4 position. researchgate.netnih.gov This is attributed to the electronic effect of the pyrimidine nitrogen atoms and the C5 substituent, which makes the C4 position more electrophilic.

However, this selectivity can be reversed. Research has shown that the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position of 2,4-dichloro-5-nitropyrimidine. researchgate.netnih.gov This is followed by an in situ N-dealkylation to yield the secondary amine at the C2 position. This strategy significantly expands the accessible chemical space for pyrimidine derivatives.

Another approach to control regioselectivity involves modifying the leaving groups. For instance, in cases where direct amination is challenging, a 2-chloro-4-thiomethoxy analogue can be used. The thiomethoxy group is generally less reactive towards nucleophilic displacement than a chloro group, thus favoring substitution at the C2 position. mit.edu

The following table summarizes the general principles of regioselectivity in the substitution of 2,4-dichloropyrimidines.

Table 2: Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines with a C5-Electron-Withdrawing Group

| Nucleophile | Position of Substitution | Rationale |

| Primary/Secondary Amines | Predominantly C4 | The C4 position is more electronically deficient and sterically accessible. researchgate.netnih.gov |

| Tertiary Amines | Predominantly C2 | The reaction proceeds through a different intermediate, favoring C2 substitution. researchgate.netnih.gov |

| Thiols/Alkoxides | Can vary | The outcome depends on reaction conditions and the specific nucleophile. |

Strategies for Byproduct Reduction and Yield Enhancement

One common source of byproducts is the formation of isomers. A patented method to circumvent the formation of the 4-chloro-2-substituted pyrimidine isomer involves starting with a 2-methylthio-4-chloropyrimidine compound. google.com The methylthio group at the C2 position is less prone to substitution, allowing for selective functionalization at the C4 position. The methylthio group can then be converted to a chloro group in a subsequent step, thus ensuring high regioselectivity and minimizing isomeric byproducts. google.com

Optimizing reaction conditions is also crucial for maximizing yield. In the synthesis of pyrimidine-5-carbonitriles and -carboxamides, the presence of electron-withdrawing groups on the aromatic aldehyde starting material has been shown to enhance the yield of the product, whereas electron-donating groups tend to decrease it. ias.ac.in This is due to the effect on the electrophilicity of the carbonyl carbon, which is a key factor in the initial condensation step. ias.ac.in

Furthermore, in multi-step syntheses, purification at intermediate stages is often necessary to prevent the accumulation of impurities that could interfere with subsequent reactions. Techniques such as crystallization and column chromatography are commonly employed. nih.gov The choice of solvent for extraction and washing of the product is also critical to remove unreacted starting materials and byproducts.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 4 Methoxypyrimidine 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

The ¹H-NMR spectrum provides critical information about the number and electronic environment of protons in a molecule. In the case of 2-Chloro-4-methoxypyrimidine-5-carboxamide, the spectrum is expected to be relatively simple, yet highly informative, confirming the specific arrangement of substituents on the pyrimidine (B1678525) ring.

The key expected signals are:

Pyrimidine Proton (H-6): A single proton is attached to the pyrimidine core at the C-6 position. Due to the electron-withdrawing effects of the adjacent nitrogen atom in the ring, the chloro group at C-2, and the carboxamide group at C-5, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum, likely between δ 8.5-9.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group attached to C-4 are expected to produce a sharp singlet. Their chemical shift would typically appear in the range of δ 3.9-4.2 ppm.

Carboxamide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond. Consequently, they are expected to appear as two distinct, often broad, singlets. These signals are typically found in the δ 7.5-8.5 ppm region and are exchangeable with deuterium oxide (D₂O).

The integration of these signals would confirm the presence of one aromatic proton, three methoxy protons, and two amide protons, consistent with the proposed structure.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet (s) | 1H | H-6 (pyrimidine) |

| ~8.2 | Broad (br s) | 1H | -CONH₂ |

| ~7.8 | Broad (br s) | 1H | -CONH₂ |

| ~4.1 | Singlet (s) | 3H | -OCH₃ |

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated, corresponding to the four carbons of the pyrimidine ring and the two carbons from the substituents.

The expected chemical shifts for the carbons are:

C-2, C-4, and C-6: These carbons are directly bonded to electronegative atoms (Cl, O, N) and are expected to be significantly deshielded. C-2 (bonded to Cl and two N atoms) and C-4 (bonded to O and two N atoms) would appear far downfield, typically in the δ 160-170 ppm range. C-6, attached to a proton and adjacent to a ring nitrogen, would be found at a slightly lower chemical shift.

C-5: This carbon, substituted with the carboxamide group, would be found in the aromatic region, with its exact position influenced by the electronic effects of the substituent.

Carboxamide Carbonyl (-C=O): The carbonyl carbon of the amide group is characteristically found in the downfield region, often between δ 165-175 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the upfield region of the spectrum, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168 | -C=O (amide) |

| ~165 | C-4 |

| ~162 | C-2 |

| ~158 | C-6 |

| ~115 | C-5 |

| ~58 | -OCH₃ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks originating from the pyrimidine H-6 proton, confirming its isolation from other protons on the ring system. This lack of correlation is a key piece of evidence for the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). nih.govlcms.cz An HSQC spectrum would provide definitive assignments by showing a cross-peak connecting the H-6 signal (~δ 8.7 ppm) to the C-6 signal (~δ 158 ppm) and another cross-peak connecting the methoxy proton signal (~δ 4.1 ppm) to the methoxy carbon signal (~δ 58 ppm). nih.govlcms.cz

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| HSQC | H-6 (~δ 8.7) | C-6 (~δ 158) | Unambiguous assignment of the H-6/C-6 pair. |

| HSQC | -OCH₃ (~δ 4.1) | -OCH₃ (~δ 58) | Unambiguous assignment of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

The mass spectrum of this compound (molecular formula: C₆H₆ClN₃O₂) would be expected to show a molecular ion peak ([M]⁺) that confirms its calculated molecular weight of 187.59 g/mol . Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals from the parent ion.

Plausible fragmentation steps include:

Loss of the carboxamide group as a radical (•CONH₂), resulting in a fragment ion at m/z 143.

Loss of a chlorine radical (•Cl), leading to a fragment at m/z 152.

Loss of a methoxy radical (•OCH₃), yielding a fragment at m/z 156.

Subsequent loss of carbon monoxide (CO) from fragments containing the carbonyl group.

Table 4: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Ion |

| 187/189 | [M]⁺ (Molecular Ion) |

| 156/158 | [M - •OCH₃]⁺ |

| 152 | [M - •Cl]⁺ |

| 143/145 | [M - •CONH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This isotopic distribution results in the molecular ion appearing as two distinct peaks:

The [M]⁺ peak, corresponding to molecules containing the ³⁵Cl isotope.

The [M+2]⁺ peak, corresponding to molecules containing the ³⁷Cl isotope, which is approximately two mass units heavier.

The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule. HRMS can measure the mass of these ions with enough accuracy to distinguish them from other ions of the same nominal mass, confirming the elemental formula C₆H₆ClN₃O₂.

Table 5: Predicted HRMS Data and Isotopic Pattern

| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance |

| [C₆H₆³⁵ClN₃O₂]⁺ | ³⁵Cl | 187.01760 | ~100% |

| [C₆H₆³⁷ClN₃O₂]⁺ | ³⁷Cl | 189.01465 | ~32% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The primary amide group is expected to show distinct stretching vibrations for the N-H bonds and a strong absorption for the carbonyl (C=O) stretch. The pyrimidine ring itself, along with its substituents, will also produce a series of characteristic peaks. While specific experimental data for this exact compound is not widely published, analysis of related substituted pyrimidine and carboxamide structures allows for an accurate prediction of the expected spectral features. mdpi.combiointerfaceresearch.com

Key vibrational modes anticipated for this compound include N-H stretching from the amide, a strong C=O stretching band, C-O stretching from the methoxy group, and various vibrations associated with the pyrimidine ring and the C-Cl bond. biointerfaceresearch.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |

| 1680 - 1640 | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |

| 1620 - 1580 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1275 - 1200 | C-O-C Asymmetric Stretch | Methoxy Ether (-OCH₃) |

| 1075 - 1020 | C-O-C Symmetric Stretch | Methoxy Ether (-OCH₃) |

Note: The values in this table are predictive and based on characteristic absorption ranges for the specified functional groups and data from analogous molecular structures.

X-ray Crystallography for Definitive Solid-State Structure and Regiochemistry

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity, conformation, and the specific regiochemistry of substituents on the pyrimidine ring.

For this compound, a single-crystal X-ray diffraction analysis would provide indisputable proof of its structure. It would confirm that the chloro, methoxy, and carboxamide groups are located at the C2, C4, and C5 positions of the pyrimidine ring, respectively. Furthermore, this analysis would reveal the planarity of the pyrimidine ring, the orientation of the methoxy and carboxamide groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing in the solid state.

As of this writing, a specific crystal structure for this compound is not available in publicly accessible crystallographic databases. However, the data that would be obtained from such an analysis are outlined below.

Table 2: Crystallographic Parameters to be Determined for this compound

| Parameter | Information Provided | Typical Expected Finding |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by experiment. |

| Space Group | The symmetry elements present in the unit cell. | To be determined by experiment. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | To be determined by experiment. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=O, C-Cl, C-N). | Confirms expected bond orders and identifies any unusual electronic effects. |

| Bond Angles (°) | The angles between adjacent bonds. | Confirms the geometry around each atom (e.g., sp² hybridization of ring carbons). |

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For the final validation of a synthesized compound like this compound, these methods are crucial for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a non-volatile organic compound. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. A detector, typically a UV-Vis spectrophotometer, measures the concentration of the compound as it elutes from the column, producing a chromatogram where pure compounds appear as distinct peaks.

A reverse-phase HPLC (RP-HPLC) method would be highly suitable for assessing the purity of this compound, given its moderate polarity. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The purity of the sample is determined by the peak area; for a pure compound, the chromatogram should ideally show a single, sharp peak with a consistent retention time. The presence of other peaks would indicate impurities.

Table 3: Representative RP-HPLC Method for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both may contain 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~254 nm |

| Injection Volume | 10 µL |

| Retention Time (tᵣ) | The characteristic time it takes for the compound to travel through the column. |

| Peak Purity | Assessed by the symmetry of the peak and comparison of UV spectra across the peak profile using a photodiode array (PDA) detector. |

Note: The conditions outlined are typical for a compound of this nature and would require optimization for specific instrumentation and impurity profiles.

Computational Chemistry and Molecular Modeling of 2 Chloro 4 Methoxypyrimidine 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various electronic and structural features, offering a window into its chemical behavior.

Density Functional Theory (DFT) for Electrophilic and Nucleophilic Site Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-chloro-4-methoxypyrimidine-5-carboxamide, DFT calculations would be employed to determine the distribution of electron density across the molecule. This, in turn, allows for the prediction of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

By calculating the molecular electrostatic potential (MEP), one can visualize the regions of positive and negative electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are likely to be sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, one would anticipate that the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) and carboxamide groups would exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles. The carbon atoms bonded to the electronegative chlorine and oxygen atoms would likely be electron-deficient and thus susceptible to nucleophilic attack.

HOMO-LUMO Gap Analysis for Chemical Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, a HOMO-LUMO gap analysis would provide valuable information about its potential to participate in chemical reactions. This data is critical for understanding its synthesis, degradation pathways, and potential interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or other receptor.

Analysis of Hydrogen Bonding Networks in Protein Binding Sites

Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. In a hypothetical docking study of this compound with a target protein, the analysis would focus on identifying potential hydrogen bond donors and acceptors within the molecule. The amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors. Identifying the network of hydrogen bonds formed between the ligand and the amino acid residues in the protein's active site would be a primary objective.

Characterization of Hydrophobic Interactions and Binding Modes

Besides hydrogen bonds, hydrophobic interactions play a significant role in the binding of a ligand to a protein. The pyrimidine ring and the methyl group of the methoxy moiety in this compound can participate in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket. A detailed docking analysis would characterize these interactions, providing a comprehensive picture of the binding mode.

Homology Modeling of Biological Targets for Binding Studies

In cases where the three-dimensional structure of a biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), a technique called homology modeling can be used. This method builds a theoretical 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. If the biological target of this compound were unknown or its structure unavailable, homology modeling would be the first step in enabling molecular docking studies to investigate its potential binding interactions.

While specific data tables and detailed research findings for this compound are not available, the methodologies described above represent the standard and powerful approaches that would be used to generate such valuable data. Future research in this area would undoubtedly contribute to a deeper understanding of this compound's chemical properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The development of predictive mathematical models for the biological activity of pyrimidine derivatives often involves the use of multiple linear regression (MLR) and more advanced machine learning techniques like artificial neural networks (ANN). nih.gov These models are built using a set of known molecules (a training set) and their measured biological activities. For instance, in a study on pyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, researchers developed both MLR and ANN models. nih.gov The performance of these models was evaluated using statistical parameters such as the squared correlation coefficient (R²) and root mean square error (RMSE). nih.gov

In one such study on a series of 33 furopyrimidine and thienopyrimidine compounds, the ANN model (R² = 0.998) demonstrated superior predictive power compared to the MLR model (R² = 0.889). nih.gov This suggests that for complex biological interactions, non-linear models like ANN can capture the structure-activity relationships more effectively. nih.gov These predictive models are invaluable for designing novel pyrimidine derivatives with enhanced biological activities. nih.gov

Similarly, QSAR studies on 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives as HIV-1 integrase inhibitors utilized Density Functional Theory (DFT) to calculate electronic and physicochemical descriptors. researchgate.net These descriptors were then used to build predictive models for the inhibitory activity (pIC50) of the compounds. researchgate.net

Table 1: Comparison of Predictive Models for Pyrimidine Derivatives

| Model Type | Squared Correlation Coefficient (R²) | Key Finding | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Less effective for complex relationships | nih.gov |

| Artificial Neural Network (ANN) | 0.998 | Superior for predicting biological activity | nih.gov |

| DFT-based QSAR | - | Electronic descriptors predict HIV-1 integrase inhibition | researchgate.net |

Two-dimensional QSAR (2D-QSAR) analysis relates the biological activity of compounds to their 2D structural properties, such as connectivity and topological indices. researchpublish.com This method is computationally less intensive than 3D-QSAR and can provide valuable insights into the structural requirements for activity.

A 2D-QSAR study on 60 substituted pyrimidine derivatives as Hepatitis C virus (HCV) NS5B inhibitors used 3D Morse and 2D-autocorrelation parameters to develop a multiple linear regression model. researchpublish.com The resulting model showed a squared correlation coefficient (R²) of 0.81, indicating a good correlation between the selected descriptors and the inhibitory activity. researchpublish.com The identified descriptors included those related to the 3D structure (3D-MoRSE) and 2D spatial arrangement of atoms (2D-autocorrelation), highlighting the importance of both steric and electronic factors in the biological activity of these pyrimidine derivatives. researchpublish.com

In another study focusing on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, a 2D-QSAR model was generated with a high predictive ability (R² = 0.958). nih.gov This model helped in understanding the structural features essential for the inhibitory activity of these compounds. nih.gov

Table 2: Key Parameters in 2D-QSAR Models for Pyrimidine Derivatives

| Study Focus | Key Descriptor Types | Statistical Method | Squared Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| HCV NS5B Inhibitors | 3D-MoRSE, 2D-Autocorrelation | Multiple Linear Regression (MLR) | 0.81 | researchpublish.com |

| Alkaline Phosphatase Inhibitors | Various 2D descriptors | Not specified | 0.958 | nih.gov |

Tautomerism Studies and Energetic Preference of Pyrimidine Tautomers

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical phenomenon for understanding the chemical reactivity and biological function of heterocyclic compounds like pyrimidines. bohrium.com The relative stability of different tautomers can be investigated using computational methods, which provide insights into their energetic preferences.

For pyrimidine derivatives, several tautomeric forms can exist, primarily involving the migration of protons between nitrogen atoms and exocyclic functional groups. Computational studies on various pyrimidine compounds have shown that the relative energies of these tautomers can be calculated to determine the most stable form. bohrium.com For example, theoretical calculations on barbital (B3395916) and thiobarbituric acid predicted the existence of four main tautomers, with their relative stabilities being determined. bohrium.com

In the case of this compound, several potential tautomers can be envisioned. The primary tautomerism would involve the amide group, which can exist in the amide form (-C(=O)NH2) or the imidic acid form (-C(OH)=NH). Additionally, protonation of the pyrimidine ring nitrogens could lead to other tautomeric forms, although these are generally less stable for neutral molecules in the gas phase.

Computational studies on related systems, such as 4-hydroxypyrimidine, have revealed that the keto form is generally more stable than the enol form in the gas phase. acs.org The energetic preference can be influenced by substituents and the surrounding environment (solvent). For instance, attaching additional hydroxyl or thiol groups can stabilize the dioxo or oxo-thione forms, respectively. acs.org A systematic computational study on aminopurines, which share the pyrimidine ring, showed that the 9H tautomer is typically the most stable in the gas phase for various amino-substituted derivatives. mdpi.com However, the relative stability can change in different solvents, highlighting the importance of environmental effects. mdpi.com

Table 3: Predicted Tautomeric Forms of this compound

| Tautomeric Form | Structural Feature | Expected Relative Stability |

|---|---|---|

| Amide Form | -C(=O)NH₂ | Most Stable |

| Imidic Acid Form | -C(OH)=NH | Less Stable |

| Ring-Protonated Forms | Proton on N1 or N3 | Least Stable (in neutral form) |

Structure Activity Relationship Sar Studies of 2 Chloro 4 Methoxypyrimidine 5 Carboxamide and Its Analogues

Influence of Substituents at Pyrimidine (B1678525) Core Positions (C-2, C-4, C-5) on Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Modifications at the C-2, C-4, and C-5 positions can modulate the compound's electronic properties, steric profile, and ability to interact with biological targets.

Effects of Chloro Substituent at Position 2

In various series of pyrimidine derivatives, the C-2 position has been shown to be crucial for activity. For instance, in a study on 4-chloro-2,6-(substituted amino)pyrimidines as herbicidal agents, the nature of the substituent at the C-2 position was found to be a key determinant of their biological effect. acs.org Although this study does not directly involve a carboxamide at C-5, it highlights the importance of the C-2 substituent in the broader context of substituted pyrimidines.

Role of Methoxy (B1213986) Group at Position 4

The methoxy group at the C-4 position is another key feature of the target molecule. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be critical for binding to a biological target. Additionally, the methoxy group can influence the solubility and metabolic stability of the compound.

In a study on novel pyrimidine derivatives, the presence of a methoxy group at the C-6 position (structurally related to the C-4 position in our target compound) was investigated. researchgate.net The findings from such studies can provide valuable insights into how a methoxy group might influence the activity of 2-chloro-4-methoxypyrimidine-5-carboxamide. For example, in a series of pyrazolo[3,4-d]pyrimidines, a methoxy group at the C-4 position was found to be less favorable for antiproliferative activity compared to a primary amino group, suggesting that the electronic and hydrogen bonding properties of the substituent at this position are critical. acs.org

Impact of Carboxamide Moiety and its Modifications at Position 5

The carboxamide moiety at the C-5 position is a significant functional group that can participate in hydrogen bonding interactions with biological targets. The hydrogen bond donor and acceptor capabilities of the carboxamide group make it a key feature for molecular recognition.

Research on pyrimidine-4-carboxamides has demonstrated the importance of this moiety for biological activity. In a study on inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the carboxamide group was a central feature of the pharmacophore. acs.org Modifications of the carboxamide, such as substitution on the nitrogen atom, can significantly impact potency and selectivity. Furthermore, studies on pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have shown that the carboxamide group plays a crucial role in their anticancer activity. nih.gov

Electronic and Steric Factors Governing Compound Activity

The biological activity of this compound and its analogues is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the chloro substituent at C-2 and the electron-donating nature of the methoxy group at C-4 create a specific electronic environment on the pyrimidine ring.

The interplay between these electronic effects can influence the pKa of the molecule and its ability to interact with target proteins. Steric factors, such as the size and shape of the substituents, also play a critical role. For example, the bulkiness of the group attached to the C-5 carboxamide can determine whether the molecule can fit into the binding pocket of a target enzyme. In a study on 2,4,5-trisubstituted pyrimidines, it was concluded that both steric and electronic properties of substituents at the C-5 position affect the potency and selectivity of kinase inhibition. cardiff.ac.uk

Design and Synthesis of Analogues for SAR Validation and Optimization

The rational design and synthesis of analogues are essential for validating SAR hypotheses and optimizing the biological activity of a lead compound. For this compound, a systematic approach to analogue design would involve modifying each of the three key substituents.

For example, to probe the role of the C-2 chloro group, one could synthesize analogues with other halogens (F, Br, I) or with small alkyl or amino groups. To understand the importance of the C-4 methoxy group, analogues with other alkoxy groups of varying chain lengths or with different hydrogen bonding capabilities could be prepared. Modifications of the C-5 carboxamide could include the synthesis of a series of N-substituted amides with varying steric and electronic properties. The synthesis of such derivatives often involves multi-step reaction sequences. nih.govmdpi.com

Comparative SAR Analysis with Other Pyrimidine Scaffolds

Comparing the SAR of this compound with that of other pyrimidine scaffolds can provide valuable context and insights. For instance, comparing its activity with that of pyrido[2,3-d]pyrimidines, another important class of heterocyclic compounds, could reveal common pharmacophoric features or highlight key differences in their mechanism of action. nih.govnih.gov

Similarly, a comparative analysis with quinazoline-2-carboxamides, which have also been investigated as potent inhibitors of various enzymes, could shed light on the role of the core heterocyclic scaffold in determining biological activity and selectivity. nih.gov Such comparative studies are crucial for understanding the broader landscape of pyrimidine-based drug discovery and for identifying novel scaffolds with improved therapeutic potential.

Biological Activity and Mechanisms of Action of Pyrimidine 5 Carboxamide Derivatives Focus on in Vitro and Preclinical Studies

Antimicrobial Activity Investigations

Pyrimidine-5-carboxamide derivatives have been a subject of interest for their potential to combat microbial infections. Research has explored their efficacy against both bacterial and fungal pathogens.

The antibacterial potential of pyrimidine (B1678525) derivatives is well-documented, with some demonstrating notable activity against a range of bacterial strains. uobasrah.edu.iq For instance, the pyrimidine antibiotic Bacimethrin (4-amino-5-(hydroxymethyl)-2-methoxypyrimidine) is known to be effective against several staphylococcal bacteria. uobasrah.edu.iq

Studies on newly synthesized pyrimidine-5-carboxamide derivatives have shown their in vitro activity against both Gram-positive and Gram-negative bacteria. One study reported the synthesis of pyrimidine-5-carboxamide derivatives with 2,4-diamino substitutions, which were tested against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Bacillus subtilis. niscpr.res.in Similarly, Schiff base derivatives of pyrimidines have shown potent antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella, Pseudomonas aeruginosa, and Salmonella. uobasrah.edu.iq

In a study of pyridothienopyrimidine derivatives, which incorporate a pyrimidine ring, compounds showed significant antibacterial activity, particularly against Gram-negative strains. nih.gov Specifically, 4'-(4-methylpiperazin-1-yl) derivatives demonstrated potent activity against all tested bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 15.63 μg/mL. nih.gov Another study on oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) found that these compounds exhibited moderate to good antibacterial activity against various Gram-positive bacteria, with MICs ranging from 2 to 32 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class | Test Organisms | Activity/MIC Values | Reference |

|---|---|---|---|

| Pyrimidine-5-carboxamide derivatives | S. aureus, S. pyogenes, E. coli, B. subtilis | Active at various concentrations | niscpr.res.in |

| Schiff base of pyrimidine derivatives | S. aureus, E. coli, B. subtilis, Klebsiella, P. aeruginosa, Salmonella | Potent activity observed | uobasrah.edu.iq |

| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidines | Gram-positive and Gram-negative bacteria | MIC: 7.81-15.63 μg/mL | nih.gov |

The antifungal properties of pyrimidine-5-carboxamide derivatives have also been a focus of research. Studies have shown that certain derivatives exhibit significant activity against various fungal species. For example, synthesized pyrimidine-5-carboxamide derivatives have been tested against Aspergillus niger and Candida albicans. niscpr.res.in Schiff base derivatives of pyrimidines also showed potent activity against Candida albicans, Candida tropicalis, and Aspergillus fumigatus. uobasrah.edu.iq

A series of novel N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides were synthesized and evaluated for their antifungal activity against plant pathogenic fungi. bohrium.com Many of these compounds showed excellent activity against Sclerotinia sclerotiorum at a concentration of 100 μg/mL, with inhibition rates over 90%. bohrium.com Some compounds also displayed moderate activity against Botrytis cinerea. bohrium.com

Another study focused on pyrimidine derivatives containing an amide moiety and their effectiveness against kiwifruit soft rot disease pathogens. nih.gov Compounds such as 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.govresearchgate.net The latter compound, in particular, had an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to Pyrimethanil (32.1 μg/ml). nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Pyrimidine-5-Carboxamide Derivatives

| Compound | Fungal Species | Activity/Concentration | Reference |

|---|---|---|---|

| N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides | Sclerotinia sclerotiorum | >90% inhibition at 100 μg/mL | bohrium.com |

Anticancer Activity Research

Derivatives of pyrimidine are integral to many anticancer therapies, and ongoing research continues to explore new compounds in this class. encyclopedia.pubarabjchem.org Their mechanisms of action are often centered on the disruption of nucleic acid synthesis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A primary mechanism of anticancer action for pyrimidine analogues is the inhibition of enzymes crucial for the synthesis of DNA and RNA precursors.

Thymidylate Synthase (TS): Pemetrexed, a pyrrolo[2,3-d]pyrimidine antifolate, is a well-known inhibitor of TS. nih.gov Research on thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally similar, has identified compounds with potent dual inhibitory activity against both human TS and dihydrofolate reductase (DHFR). nih.gov For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was found to be a potent inhibitor of human TS with an IC50 value of 40 nM. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another critical target for cancer chemotherapy. Methotrexate (B535133), a DHFR inhibitor, is a cornerstone of many treatment regimens. mdpi.com Studies have shown that pyrimidine derivatives can be effective DHFR inhibitors. For instance, certain thieno[2,3-d]pyrimidine-4-one derivatives have been identified as potent nonclassical lipophilic DHFR inhibitors. acs.org Compound 20 from this series was a more potent DHFR inhibitor (IC50 = 0.20 μM) than the standard drug methotrexate (IC50 = 0.22 μM). acs.org Similarly, dihydropyrimidine-5-carboxamide derivatives have been explored for their selective inhibition of L. major DHFR, indicating the potential for species-specific targeting. nih.gov

Table 3: Inhibition of Nucleic Acid Metabolism Enzymes by Pyrimidine Derivatives

| Compound/Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase | 40 nM | nih.gov |

| Thieno[2,3-d]pyrimidine-4-one derivative (Compound 20) | Human Dihydrofolate Reductase | 0.20 μM | acs.org |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds have been extensively developed as kinase inhibitors.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 has been implicated in various diseases, including cancer. nih.gov A series of 2-(anilino)pyrimidine-4-carboxamides were synthesized and identified as highly potent and selective GSK-3 inhibitors. nih.govacs.org These compounds demonstrated excellent kinase selectivity. researchgate.net

Other Kinases: The pyrimidine scaffold is found in numerous kinase inhibitors. acs.org Diaminopyrimidine carboxamides have been discovered as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, making it a target for immunotherapy. nih.gov The addition of a 5-carboxamide moiety to the aminopyrimidine core was found to enhance potency by over 100-fold. nih.gov Pyrimidine-5-carboxamide derivatives have also been identified as novel inhibitors of Salt-Inducible Kinases (SIKs). nih.gov Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M. rsc.org One such compound exhibited an IC50 of 0.09 μM against wild-type EGFR. rsc.org

Table 4: Kinase Inhibition by Pyrimidine Derivatives

| Compound Class | Target Kinase | Activity/IC50 | Reference |

|---|---|---|---|

| 2-(Anilino)pyrimidine-4-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Potent and selective inhibition | nih.govacs.org |

| Diaminopyrimidine carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | >100-fold improvement in potency with 5-carboxamide | nih.gov |

| Pyrimidine-5-carboxamide derivatives | Salt-Inducible Kinases (SIKs) | Novel inhibitors identified | nih.gov |

A desired outcome of anticancer therapy is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

Cell Cycle Arrest: Pyrimidine derivatives have been shown to induce cell cycle arrest at various phases. A pyrimidine-5-carbonitrile derivative, compound 11b, was found to arrest the cell cycle at the G2/M phase in HCT-116, HepG-2, and MCF-7 cancer cell lines. rsc.org Another derivative, compound 10b from a different study, also caused cell cycle arrest in HepG2 cells at the G2/M phase. rsc.org A pyrimidine-5-carbonitrile derivative, compound 7f, was shown to cause cell cycle arrest at the S-phase in K562 leukemia cells. nih.govresearchgate.net

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer agents. The aforementioned pyrimidine-5-carbonitrile derivative (compound 11b) was also shown to induce significant apoptotic effects in several cancer cell lines and upregulated caspase-3 levels. rsc.org Compound 7f was found to induce apoptosis in a caspase-3-dependent manner. nih.govresearchgate.net A thieno[2,3-d]pyrimidine-4-one derivative (compound 20) induced apoptosis in the Pre-G phase and significantly increased the levels of both caspase-3 and caspase-9. acs.org

Table 5: Cell Cycle Arrest and Apoptosis Induction by Pyrimidine Derivatives

| Compound/Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile (Compound 11b) | HCT-116, HepG-2, MCF-7 | G2/M phase arrest and apoptosis | rsc.org |

| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 | G2/M phase arrest and apoptosis | rsc.org |

| Pyrimidine-5-carbonitrile (Compound 7f) | K562 | S-phase arrest and apoptosis | nih.govresearchgate.net |

COX-2 Inhibition Studies

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Several studies have highlighted the potential of the pyrimidine scaffold in designing potent and selective COX-2 inhibitors.

Research into pyrimidine-5-carbonitrile derivatives, which are structurally similar to carboxamides, has shown promising results. Two new series of these derivatives, incorporating 1,3,4-oxadiazole (B1194373) and coumarin (B35378) moieties, were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. researchgate.net Several of these compounds emerged as highly potent and selective inhibitors of COX-2, with IC50 values ranging from 0.041 to 0.081 μM and selectivity indices (SI) as high as 321.95. researchgate.net For instance, a pyrimidine-5-carbonitrile-based coumarin derivative showed an IC50 value of 0.043 µM for COX-2, comparable to the reference drug celecoxib (B62257) (IC50 = 0.045 µM), with a selectivity index of 295.35. researchgate.net

Another study on cyanopyrimidine hybrids demonstrated that derivatives bearing various sulphonamide phenyl moieties exhibited significant COX-2 inhibition. nih.gov Compounds 3b , 5b , and 5d from this series were particularly active, with IC50 values of 0.20, 0.18, and 0.16 µM, respectively. nih.gov These findings suggest that the pyrimidine-5-carboxamide core is a promising scaffold for developing novel COX-2 inhibitors. The anti-inflammatory effect of these compounds is largely attributed to this inhibition of COX-2. researchgate.netnih.gov

| Compound Series | Most Potent Compounds | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile hybrids | 10c, 10e, 10h-j, 14e-f, 16 | 0.041 - 0.081 | 139.74 - 321.95 | researchgate.net |

| Cyanopyrimidine hybrids | 5d | 0.16 ± 0.01 | - | nih.gov |

| Cyanopyrimidine hybrids | 5b | 0.18 ± 0.01 | - | nih.gov |

| Cyanopyrimidine hybrids | 3b | 0.20 ± 0.01 | - | nih.gov |

Anti-Mitotic Activity and Kinesin Spindle Protein (KSP) Inhibition

Anti-mitotic agents are a cornerstone of cancer chemotherapy, and they often work by disrupting the function of the mitotic spindle. The Kinesin Spindle Protein (KSP), or Eg5, is essential for separating centrosomes during mitosis, making it an attractive target for cancer therapy. nih.gov Inhibition of KSP leads to the formation of a "mono-astral" spindle, arresting the cell cycle and inducing apoptosis. nih.gov

The pyrimidine scaffold is recognized as a major chemical class for the development of selective KSP inhibitors. nih.gov While direct data on 2-Chloro-4-methoxypyrimidine-5-carboxamide is not available, related pyrimidine derivatives have demonstrated significant anti-mitotic effects. For example, a pyrimidinone derivative, 6-(p-Anisyl)-2-(p-chlorophenyl)-4-oxo-3,4-dihydropyrimidine-5-carbonitrile (Py-09), was shown to inhibit embryonic development in sea urchins, a classic model for studying mitosis, with an EC50 of 12.5 μM. nih.gov This compound induced morphological changes characteristic of mitotic disruption. nih.gov

Furthermore, QSAR (Quantitative Structure-Activity Relationship) analysis of other novel pyrimidine derivatives predicted anti-mitotic activity for several compounds within the series. nih.gov Although specific KSP inhibition data for pyrimidine-5-carboxamides is sparse in the reviewed literature, the established role of pyrimidines as KSP inhibitors and the observed anti-mitotic effects of related structures suggest this is a promising area for investigation. nih.gov

Antiviral Activity Investigations

The versatility of the pyrimidine scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses by targeting essential viral enzymes.

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle and a primary target for antiretroviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the enzyme, remote from the active site. nih.govresearchgate.net Diarylpyrimidine (DAPY) derivatives, such as the FDA-approved drugs etravirine (B1671769) and rilpivirine, are a highly successful class of NNRTIs.

Research into 2,4,5-trisubstituted pyrimidines, a class that includes the subject compound's structural framework, has identified potent anti-HIV-1 agents. Structural modifications of a lead compound, K-5a2, led to the discovery of inhibitor 16c , which demonstrated highly potent activity against wild-type HIV-1 and improved profiles against drug-resistant strains compared to etravirine. Another compound from a similar series, 14a , showed an EC50 of 2.80 nM against the HIV-1 IIIB strain, an activity level comparable to etravirine. These findings underscore the potential of the 2,4,5-trisubstituted pyrimidine scaffold for developing novel NNRTIs.

| Compound | HIV-1 Strain | EC50 (nM) | Reference |

|---|---|---|---|

| 14a | IIIB (Wild-Type) | 2.80 | |

| Etravirine (Reference) | IIIB (Wild-Type) | 2.80 | |

| 16c | IIIB (Wild-Type) | Potent Activity Reported |

The influenza virus RNA-dependent RNA polymerase (RdRp) is an essential enzyme complex for viral transcription and replication, making it a prime target for new antiviral drugs. A key strategy is to disrupt the protein-protein interaction (PPI) between the polymerase subunits, particularly the PA-PB1 interface.

Researchers have identified pyrimidine derivatives as effective inhibitors of this interaction. A study merging cycloheptathiophene-3-carboxamide and 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds yielded hybrid compounds with significant activity. For example, compound 5 (a tetrahydrobenzothiophene derivative) and compound 6 (a cyclopentathiophene derivative) showed anti-influenza activity with EC50 values of 32 µM and 22 µM, respectively. These compounds were also able to disrupt the PA-PB1 interaction, with IC50 values of 15 µM and 6.2 µM. This indicates that pyrimidine-carboxamide structures can effectively inhibit influenza virus replication by targeting the viral polymerase complex.

| Compound | Anti-Flu Activity (EC50, µM) | PA-PB1 Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| Compound 5 | 32 | 15 | |

| Compound 6 | 22 | 6.2 | |

| Compound 8 | 15 | Inactive |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is a significant area of research. This activity is often linked to the inhibition of the COX-2 enzyme, as discussed previously, which reduces the production of inflammatory prostaglandins. researchgate.netnih.gov Studies on pyrimidine-5-carbonitrile hybrids have not only shown potent COX-2 inhibition but also significant in vivo anti-inflammatory activity. researchgate.net

Antimalarial Activity

Malaria remains a major global health threat, and the pyrimidine scaffold is central to several established antimalarial drugs. Well-known examples include pyrimethamine (B1678524) and proguanil, which function as antifolate drugs. They selectively inhibit the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite, an essential enzyme for DNA synthesis and replication.

More recent research has explored hybrid molecules to combat drug resistance. For instance, chloroquine-pyrimidine hybrids have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While the specific activity of this compound has not been reported, the proven success of the broader pyrimidine class, particularly those targeting the essential folate pathway, suggests that pyrimidine-5-carboxamide derivatives could be a valuable framework for designing new antimalarial agents.

General Mechanisms of Interaction with Biological Macromolecules (Enzymes, Receptors)

Enzyme Inhibition:

A primary mechanism of action for many pyrimidine-based compounds is enzyme inhibition. In the context of antitubercular activity, several key mycobacterial enzymes have been identified as targets.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is crucial for the synthesis of the mycobacterial cell wall. Benzothiazolylpyrimidine-5-carboxamides have been identified as selective and potent noncovalent inhibitors of DprE1. ucl.ac.uk

Thymidine Monophosphate Kinase of Mycobacterium tuberculosis (TMPKmt): Substituted pyrimidines have been specifically designed to inhibit this enzyme, which is essential for DNA synthesis. indexcopernicus.com

MmpL3: This is a mycobacterial membrane protein involved in transporting essential components for cell wall construction. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues have been shown to target MmpL3. plos.orgresearchgate.net

Beyond infectious diseases, pyrimidine-5-carboxamide derivatives have been developed as inhibitors for enzymes implicated in other conditions:

Sirtuins (SIRT1, SIRT2, SIRT3): Thieno[3,2-d]pyrimidine-6-carboxamides act as potent pan-inhibitors of these NAD⁺-dependent deacetylases. The essential carboxamide group forms key hydrogen bonds within the nicotinamide (B372718) binding pocket of the enzymes. acs.org

Salt-Inducible Kinases (SIKs): A series of pyrimidine-5-carboxamide derivatives were designed as SIK inhibitors for potential use in treating inflammatory bowel disease. The most promising compound showed favorable activity and selectivity for SIK1/2. nih.gov

Cyclooxygenase (COX-1 and COX-2): Certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX isoenzymes. Molecular docking studies show the pyrimidine ring interacting with amino acid residues in the active sites of both COX-1 and COX-2. nih.gov